2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-fluorophenyl)acetamide
Overview
Description
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-fluorophenyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound also contains an oxadiazole ring, which is known for its anticancer, antidiabetic, antiviral, and anti-inflammatory activities .
Mechanism of Action
Target of Action
It is known that indole derivatives, which are part of this compound, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could affect multiple biochemical pathways.
Pharmacokinetics
Indole derivatives are known to be biologically active, suggesting that they have favorable adme properties .
Result of Action
Given the various biological activities associated with indole derivatives , it is likely that this compound could have a range of molecular and cellular effects.
Action Environment
It is known that the properties of oxadiazoles, which are part of this compound, can vary depending on the electronic environment . This suggests that environmental factors could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
For instance, some oxadiazole derivatives have shown inhibitory effects against certain enzymes . It would be interesting to investigate the specific biomolecules that 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-fluorophenyl)acetamide interacts with.
Cellular Effects
Some oxadiazole derivatives have shown promising anticancer activities, with IC50 values observed for in-vitro anti-cancer activities against certain cell lines
Molecular Mechanism
It is known that oxadiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-fluorophenyl)acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold.
Synthesis of the indole ring: The indole ring can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling of the oxadiazole and indole rings: The oxadiazole and indole rings are coupled using appropriate reagents and conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole and oxadiazole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may lead to the formation of indole-2,3-dione derivatives, while substitution reactions may lead to the formation of various substituted indole and oxadiazole derivatives.
Scientific Research Applications
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-fluorophenyl)acetamide has a wide range of scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activities make it a valuable tool for studying various biological processes.
Medicine: The compound’s potential anticancer, antiviral, and anti-inflammatory activities make it a promising candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: These include compounds such as indole-3-acetic acid and tryptophan, which have diverse biological activities.
Oxadiazole derivatives: These include compounds such as 2,5-disubstituted-1,3,4-oxadiazoles, which have various biological activities.
Uniqueness
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-fluorophenyl)acetamide is unique due to its combination of an indole ring and an oxadiazole ring, which provides it with a broad spectrum of biological activities. This combination allows the compound to interact with a wide range of molecular targets, making it a versatile tool for scientific research and drug development.
Properties
IUPAC Name |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(2-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2/c1-2-19-23-24-20(27-19)17-11-13-7-3-6-10-16(13)25(17)12-18(26)22-15-9-5-4-8-14(15)21/h3-11H,2,12H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFFSUOCJOUAJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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